molecular formula C7H4F2O2 B044384 2,2-Difluoro-1,3-benzodioxole CAS No. 1583-59-1

2,2-Difluoro-1,3-benzodioxole

Cat. No. B044384
CAS RN: 1583-59-1
M. Wt: 158.1 g/mol
InChI Key: DGCOGZQDAXUUBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Difluoro-1,3-benzodioxole and its derivatives involves several methodologies showcasing its versatility and accessibility. One notable approach involves the reaction of organosulfonyloxy derivatives with alkynyltrimethylsilanes, leading to various iodonium triflates and alkynylbenziodoxoles with high yields (Zhdankin et al., 1996). Additionally, a homologous series of functionalized 2,2-difluoro-1,3-benzodioxoles demonstrates the compound's capacity for diverse electrophilic traps, expanding its derivative spectrum significantly (Schlosser et al., 2003).

Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-1,3-benzodioxole exhibits a planar configuration, as evidenced by crystallographic studies. This structural analysis reveals the compound's planarity and the slight twist between the benzodioxole ring system and substituent groups, facilitating specific interactions such as hydrogen bonding and π-π stacking (Fan-Wei Meng et al., 2011).

Chemical Reactions and Properties

2,2-Difluoro-1,3-benzodioxole participates in a variety of chemical reactions, underpinning its utility in synthetic chemistry. Its reactivity with different electrophiles and nucleophiles enables the creation of a broad array of derivatives, showcasing its versatile chemical properties. The compound's ability to undergo reactions with organolithium compounds to afford ketones and aldehydes highlights its reactivity and functional group tolerance (Schlosser et al., 2003).

Physical Properties Analysis

The physical properties of 2,2-Difluoro-1,3-benzodioxole, including its crystalline structure and interaction potential, are crucial for understanding its behavior in various conditions. The planarity of the benzodioxole ring system and its interactions, such as hydrogen bonding and π-π stacking, significantly influence its physical state and stability (Fan-Wei Meng et al., 2011).

Scientific Research Applications

Biodegradation and Defluorination

  • Scientific Field : Microbial Engineering and Biochemistry .
  • Application Summary : 2,2-Difluoro-1,3-benzodioxole (DFBD) is used in commercial anesthetics, drugs, fungicides, and insecticides. The fluorine atoms stabilize the molecule against metabolism by humans and microbes .
  • Methods of Application : The bacterium Pseudomonas putida F1 catalyzed defluorination of DFBD at an initial rate of 2,100 nmol/h per mg cellular protein. This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .
  • Results : Defluorination rates declined after several hours, and the medium darkened. Significant defluorination activity was observed with cells grown on toluene but not l-arginine. Defluorination required only toluene dioxygenase .

Precursor in Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : 5-Bromo-2,2-difluoro-1,3-benzodioxole, a derivative of 2,2-Difluoro-1,3-benzodioxole, is used as a precursor in organic synthesis .
  • Methods of Application : It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .
  • Results : It serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .

Synthesis of Kv3 Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the synthesis of Kv3 inhibitors .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Preparation of Renin Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the preparation of renin inhibitors .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Treatment of Fludioxonil-Contaminated Wastewater

  • Scientific Field : Environmental Science and Pollution Research .
  • Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the treatment of fludioxonil-contaminated wastewater .
  • Methods of Application : An immobilized cell bioreactor operating under microaerophilic conditions was developed for the biotreatment of fludioxonil-rich wastewater. The hydraulic retention times (HRTs) were gradually reduced from 10 to 3.9 days .
  • Results : Fludioxonil removal efficiency was consistently above 96%, even at the shortest HRT applied. A total of 12 transformation products were tentatively identified during fludioxonil degradation .

Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-ol and 2,2-difluoro-1,3-benzodioxole-5-ol

  • Scientific Field : Organic Chemistry .
  • Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the synthesis of 2,2-difluoro-1,3-benzodioxole-4-ol and 2,2-difluoro-1,3-benzodioxole-5-ol .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

2,2-Difluoro-1,3-benzodioxole is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . Future research directions include exploring its potential as a drug delivery system, developing more efficient synthesis methods, and determining the optimal dosage and mode of administration.

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOGZQDAXUUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166398
Record name 2,2-Difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1,3-benzodioxole

CAS RN

1583-59-1
Record name 2,2-Difluoro-1,3-benzodioxole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-benzodioxole
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Record name 2,2-Difluoro-1,3-benzodioxole
Source EPA DSSTox
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Record name 2,2-difluoro-1,3-benzodioxole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
92
Citations
MD Bygd, KG Aukema, JE Richman, LP Wackett - MBio, 2021 - Am Soc Microbiol
Perfluorinated carbon atoms in a diether linkage are common in commercial anesthetics, drugs, fungicides, and insecticides. An important chemical group comprising perfluorodiethers …
Number of citations: 9 journals.asm.org
J Gorecka, F Leroux, M Schlosser - European Journal of …, 2004 - Wiley Online Library
Although proton abstraction from the 4‐position of 2,2‐difluoro‐1,3‐benzodioxole occurs with exceptional ease, lithiation of the more‐remote 5‐position can only be brought about if no …
M Schlosser, J Gorecka… - European Journal of …, 2003 - Wiley Online Library
The conversion of 2,2‐difluoro‐1,3‐benzodioxole, an exceptionally acidic arene, via a 4‐lithiated intermediate into more than three dozen new derivatives was conceived as a case …
F Leroux, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
Starting from the inexpensive 2, 2-difluoro-1, 3-benzodioxole or its 5-bromo derivative, two new atropisomeric bisphosphines have been prepared which, after racemate resolution, …
Number of citations: 11 www.thieme-connect.com
J Liu, BC Zhu, D Pei, F Zhang, DL Zhang… - 农药学 …, 2019 - nyxxb.cnjournals.com
In order to discover novel and environmentally benign pesticides, a series of novel heptafluoroisopropyl substituted 2, 2-difluoro-1, 3-benzodioxol-5-acetamide derivatives were …
Number of citations: 1 nyxxb.cnjournals.com
FW Meng, GF Hou, YH Yu, JS Gao - Acta Crystallographica Section …, 2012 - scripts.iucr.org
In the title compound, C12H6F2N2O2, the 2,2-difluoro-1,3-benzodioxole ring system is approximately planar [maximum deviation = 0.012 (2) Å] and its mean plane is twisted with …
Number of citations: 2 scripts.iucr.org
E Castagnetti, M Schlosser - Chemistry–A European Journal, 2002 - Wiley Online Library
Judged by its capacity to promote a hydrogen/metal permutation at an ortho position, the trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups. Moreover, …
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
H Tadaoka, D Cartigny, T Nagano… - … A European Journal, 2009 - Wiley Online Library
A better way: Halide ligands bound to an iridium atom are the key to achieving high catalytic activity and enantioselectivity on asymmetric hydrogenation of 2-aryl-and 2-alkyl-substituted …
MV Reddy, SD Dindulkar, YT Jeong - Tetrahedron letters, 2011 - Elsevier
α-Aminophosphonates were synthesized in a simple and efficient method from the three-component condensation reaction of 5-amino 2,2-difluoro-1,3-benzodioxole, aromatic …
Number of citations: 68 www.sciencedirect.com

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